molecular formula C10H7BrFN B11869140 8-Bromo-6-fluoro-5-methylquinoline

8-Bromo-6-fluoro-5-methylquinoline

Cat. No.: B11869140
M. Wt: 240.07 g/mol
InChI Key: BNNPDIAAGDBAJM-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-5-methylquinoline is a quinoline derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of halogens such as bromine and fluorine often enhances the biological activity and stability of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-5-methylquinoline can be achieved through various synthetic routes. One common method involves the bromination and fluorination of a quinoline precursor. For instance, starting with 5-methylquinoline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-5-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

8-Bromo-6-fluoro-5-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-5-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors. For example, they may inhibit DNA gyrase or topoisomerase IV in bacteria, leading to antibacterial activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity for the target.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-methylquinoline
  • 6-Fluoro-5-methylquinoline
  • 8-Fluoro-5-methylquinoline
  • 5,8-Difluoroquinoline

Uniqueness

8-Bromo-6-fluoro-5-methylquinoline is unique due to the simultaneous presence of bromine, fluorine, and methyl groups on the quinoline ring. This combination of substituents can result in unique chemical and biological properties, such as enhanced stability, increased lipophilicity, and improved biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

8-bromo-6-fluoro-5-methylquinoline

InChI

InChI=1S/C10H7BrFN/c1-6-7-3-2-4-13-10(7)8(11)5-9(6)12/h2-5H,1H3

InChI Key

BNNPDIAAGDBAJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1F)Br

Origin of Product

United States

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